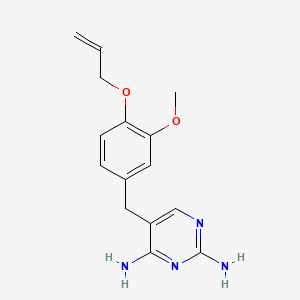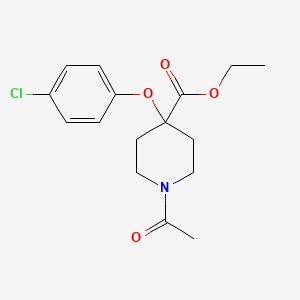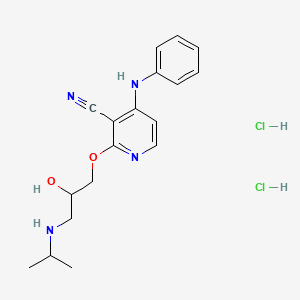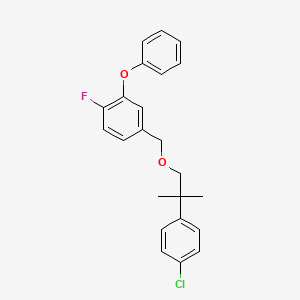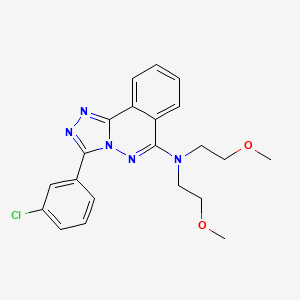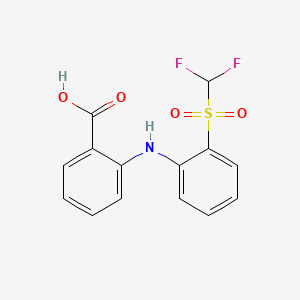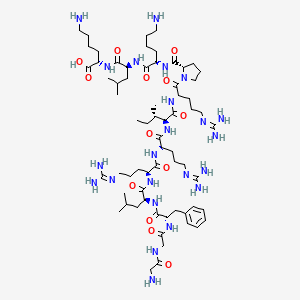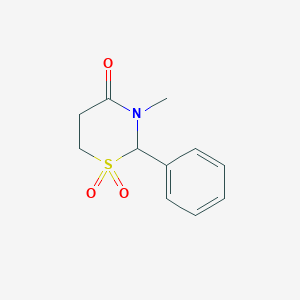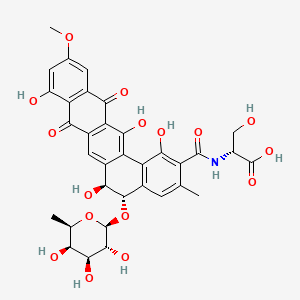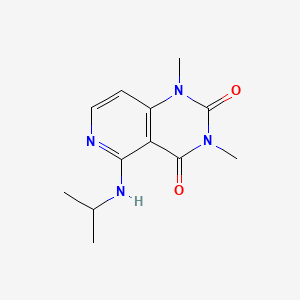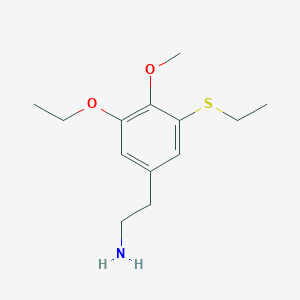
2-(3-Ethoxy-5-(ethylthio)-4-methoxyphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethoxy-5-(ethylthio)-4-methoxyphenyl)ethanamine is an organic compound with the molecular formula C12H19NO2S This compound is characterized by the presence of ethoxy, ethylthio, and methoxy groups attached to a phenyl ring, along with an ethanamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-5-(ethylthio)-4-methoxyphenyl)ethanamine typically involves multiple steps. One common method starts with the preparation of the substituted phenyl ring, followed by the introduction of the ethanamine side chain. The reaction conditions often involve the use of reagents such as ethyl iodide, sodium ethoxide, and thiourea for the introduction of the ethoxy and ethylthio groups. The methoxy group can be introduced using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Ethoxy-5-(ethylthio)-4-methoxyphenyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Aplicaciones Científicas De Investigación
2-(3-Ethoxy-5-(ethylthio)-4-methoxyphenyl)ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Ethoxy-5-(ethylthio)-4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Ethoxy-5-methoxy-4-(methylsulfanyl)phenyl)ethanamine: Similar structure but with a methylsulfanyl group instead of an ethylthio group.
2-(3-Ethoxy-4-methoxyphenyl)ethanamine: Lacks the ethylthio group.
2-(3-Methoxy-5-(ethylthio)phenyl)ethanamine: Lacks the ethoxy group.
Uniqueness
2-(3-Ethoxy-5-(ethylthio)-4-methoxyphenyl)ethanamine is unique due to the combination of ethoxy, ethylthio, and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
90132-51-7 |
|---|---|
Fórmula molecular |
C13H21NO2S |
Peso molecular |
255.38 g/mol |
Nombre IUPAC |
2-(3-ethoxy-5-ethylsulfanyl-4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO2S/c1-4-16-11-8-10(6-7-14)9-12(17-5-2)13(11)15-3/h8-9H,4-7,14H2,1-3H3 |
Clave InChI |
BTJFGKUKBHSKHI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)CCN)SCC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



